N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}acetamide
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Overview
Description
N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}acetamide is a synthetic organic compound known for its diverse applications in scientific research. It features a chloropyridazine moiety linked to a sulfamoylphenyl group, making it a valuable molecule in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}acetamide typically involves multiple steps:
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Formation of the Chloropyridazine Intermediate
Starting Material: 3-chloropyridazine.
Reaction: Chlorination using thionyl chloride or phosphorus pentachloride.
Conditions: Reflux in an inert solvent like dichloromethane.
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Sulfamoylation
Starting Material: 4-aminobenzenesulfonamide.
Reaction: Coupling with the chloropyridazine intermediate.
Conditions: Use of a base such as triethylamine in a polar aprotic solvent like dimethylformamide (DMF).
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Acetylation
Starting Material: The sulfamoyl intermediate.
Reaction: Acetylation using acetic anhydride.
Conditions: Mild heating in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification: Techniques such as recrystallization or chromatography to obtain high-purity product.
Quality Control: Rigorous testing for impurities and consistency.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Potassium permanganate or hydrogen peroxide.
Conditions: Aqueous or organic solvents, often under mild heating.
Products: Oxidized derivatives, potentially altering the sulfamoyl or acetamide groups.
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Reduction
Reagents: Sodium borohydride or lithium aluminum hydride.
Conditions: Anhydrous conditions, typically in ether solvents.
Products: Reduced forms of the chloropyridazine or sulfamoyl groups.
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Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Basic or acidic environments, depending on the nucleophile.
Products: Substituted derivatives, modifying the phenyl or pyridazine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, DMF, ether.
Catalysts: Pyridine, triethylamine.
Scientific Research Applications
N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}acetamide is utilized in various fields:
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Chemistry
Catalysis: As a ligand in catalytic reactions.
Material Science: In the synthesis of polymers and advanced materials.
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Biology
Enzyme Inhibition: Studying enzyme kinetics and inhibition mechanisms.
Cell Signaling: Investigating pathways involving sulfamoyl derivatives.
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Medicine
Drug Development: As a lead compound in the development of new pharmaceuticals.
Diagnostics: In the design of diagnostic agents for imaging and assays.
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Industry
Agriculture: As a potential agrochemical for pest control.
Environmental Science: In the development of sensors for detecting pollutants.
Mechanism of Action
The mechanism by which N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}acetamide exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Modulating biochemical pathways, such as inhibiting enzyme activity or altering signal transduction.
Comparison with Similar Compounds
Similar Compounds
N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}methanesulfonamide: Similar structure but with a methanesulfonamide group.
N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}propionamide: Contains a propionamide group instead of acetamide.
Uniqueness
N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}acetamide is unique due to its specific combination of the chloropyridazine and sulfamoylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C12H11ClN4O3S |
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Molecular Weight |
326.76 g/mol |
IUPAC Name |
N-[4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C12H11ClN4O3S/c1-8(18)14-9-2-4-10(5-3-9)21(19,20)17-12-7-6-11(13)15-16-12/h2-7H,1H3,(H,14,18)(H,16,17) |
InChI Key |
DQGCGYHKEFSCGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(C=C2)Cl |
Origin of Product |
United States |
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